An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC): Core Properties and Experimental Applications
An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC): Core Properties and Experimental Applications
This guide provides a comprehensive technical overview of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a cornerstone phospholipid in the fields of biophysics, drug delivery, and membrane science. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of DPPC, offering not just a compilation of data, but a synthesized understanding of its behavior and utility in various experimental contexts. The structure of this guide is designed to logically unfold the multifaceted nature of DPPC, from its molecular identity to its complex self-assembly and thermotropic characteristics.
Molecular Identity and Physicochemical Characteristics
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, commonly abbreviated as DPPC, is a saturated phospholipid of significant interest due to its well-defined properties and its prevalence in biological systems, most notably as the primary constituent of pulmonary surfactant.[1][2] Its molecular structure consists of a hydrophilic phosphocholine head group attached to a glycerol backbone, which in turn is esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions.[3][4] This amphipathic nature is the driving force behind its self-assembly into various supramolecular structures in aqueous environments, including micelles, monolayers, bilayers, and liposomes.[1]
The precise stereochemistry, denoted by the "sn" (stereospecifically numbered) nomenclature, is crucial for its biological function and its packing behavior in lipid assemblies. The IUPAC name for this molecule is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.[5]
Below is a summary of the core physicochemical properties of DPPC:
| Property | Value | Source(s) |
| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [5] |
| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, L-Dipalmitoyl Lecithin, 16:0 PC | [2] |
| CAS Number | 63-89-8 | [3][4] |
| Molecular Formula | C40H80NO8P | [1] |
| Molecular Weight | 734.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Approximately 41 °C (106 °F; 314 K) | [1] |
| Purity | >98.0% by HPLC | [2] |
Solubility Profile:
DPPC exhibits differential solubility depending on the polarity of the solvent. Due to its long hydrophobic acyl chains, it is sparingly soluble in water but shows good solubility in various organic solvents. This property is fundamental to many of the techniques used to prepare DPPC-based systems, such as liposomes.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [2] |
| Methanol | Soluble (30 mg/ml) | [2] |
| Ethanol | Soluble (30 mg/ml) | [2] |
| Water | Very poor solubility | [5] |
Thermotropic Phase Behavior: A Defining Characteristic
One of the most extensively studied and critical properties of DPPC is its thermotropic phase behavior, which is the transition between different physical states as a function of temperature. These phase transitions are a direct consequence of the molecular packing of the lipid molecules and have profound implications for the structure and function of DPPC-containing membranes. Differential Scanning Calorimetry (DSC) is a powerful technique to characterize these transitions.[6][7]
In a hydrated state, DPPC bilayers exhibit two main phase transitions:
-
Pretransition (Lβ' to Pβ' phase): This occurs at approximately 35°C and involves a transformation from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ'). This transition is characterized by a lower enthalpy change compared to the main transition.
-
Main Phase Transition (Pβ' to Lα phase): This highly cooperative transition occurs at around 41°C and marks the "melting" of the hydrocarbon chains.[1] The bilayer transitions from the ordered, tilted-chain gel phase (Pβ') to the fluid, liquid-crystalline phase (Lα). In the liquid-crystalline phase, the acyl chains are disordered and have much greater motional freedom, leading to a more fluid and permeable membrane.
The precise temperatures of these transitions can be influenced by factors such as the presence of impurities, cholesterol, proteins, and the hydration level.
Below is a conceptual workflow for analyzing the phase behavior of DPPC using Differential Scanning Calorimetry (DSC).
Caption: Workflow for DSC analysis of DPPC phase transitions.
Self-Assembly and Applications in Model Membranes
The amphipathic nature of DPPC drives its spontaneous self-assembly in aqueous environments, making it an ideal component for creating model biological membranes. These model systems are invaluable for studying a wide range of biological phenomena, including membrane protein function, drug-membrane interactions, and the physical properties of lipid bilayers.
Liposomes: Versatile Vesicular Systems
Liposomes are spherical vesicles composed of one or more lipid bilayers. DPPC is a common choice for liposome formulation due to its biocompatibility, well-characterized phase behavior, and ability to form stable bilayers.[2] Liposomes based on saturated lipids like DPPC tend to be more rigid and less permeable compared to those made from unsaturated lipids, especially below their phase transition temperature.[8] This property can be advantageous for controlled drug release applications.
Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration and Sonication
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DPPC.
Materials:
-
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas source
-
Water bath sonicator or probe sonicator
-
Syringe filters (optional, for extrusion)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DPPC in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept below the phase transition temperature of DPPC (around 30-35°C).[9]
-
Continue rotation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[9]
-
Dry the film further under a gentle stream of nitrogen or argon for at least 30 minutes to remove any residual solvent.[9]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer (above the Tm of DPPC, e.g., 50-60°C) to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
Transfer the MLV suspension to a suitable vial.
-
For probe sonication, immerse the tip of the sonicator into the suspension. Sonicate in pulses to avoid overheating the sample.[3][10] A typical setting might be a 20% duty cycle with a 2-second pulse and a 5-second rest period.[3]
-
For bath sonication, place the vial in the water bath sonicator and sonicate until the suspension becomes translucent.
-
After sonication, centrifuge the liposome solution at a moderate speed (e.g., 10,000 rpm for 3 minutes) to pellet any titanium particles shed from the probe tip.[3]
-
-
Storage:
-
Store the resulting SUV suspension at 4°C. For long-term storage, it is advisable to store them above their gel-to-liquid crystalline phase transition temperature to prevent fusion.
-
Caption: Workflow for DPPC liposome preparation.
Langmuir-Blodgett Films: Monolayer Systems for Surface Studies
The Langmuir-Blodgett (LB) technique allows for the formation of highly organized, single-molecule-thick films (monolayers) of amphipathic molecules at an air-water interface. DPPC is an excellent candidate for forming stable Langmuir films. These monolayers can then be transferred onto solid substrates to create well-defined surfaces for a variety of applications, including biosensors and studies of membrane-protein interactions.
Experimental Protocol: Formation of a DPPC Monolayer using a Langmuir-Blodgett Trough
Materials:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor
-
DPPC powder
-
Spreading solvent (e.g., chloroform/methanol 9:1 v/v)
-
High-purity water for the subphase
-
Microsyringe
Procedure:
-
Trough Preparation:
-
Spreading the Monolayer:
-
Prepare a dilute solution of DPPC in the spreading solvent (e.g., 1 mg/mL).[1]
-
Using a microsyringe, carefully deposit small droplets of the DPPC solution onto the surface of the subphase.[12]
-
Allow 10-15 minutes for the solvent to evaporate completely, leaving a DPPC monolayer at the air-water interface.[1]
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant rate.
-
Simultaneously, record the surface pressure as a function of the area per molecule to generate a pressure-area (Π-A) isotherm.[1] This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).
-
-
Langmuir-Blodgett Deposition (Optional):
-
Once the desired surface pressure is reached, a solid substrate can be vertically dipped and withdrawn through the monolayer to transfer the film onto the substrate.
-
Safety and Handling
As a laboratory chemical, DPPC should be handled with appropriate care.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.[13] Use in a well-ventilated area.[13]
-
Storage: DPPC powder should be stored at -20°C in a dry, sealed container.[2][13]
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection when handling the powder and solutions.
Conclusion
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a remarkably versatile and well-characterized phospholipid that serves as an indispensable tool in modern scientific research. Its defined chemical structure, predictable thermotropic phase behavior, and ability to form stable model membranes make it a fundamental component in the study of biological membranes and the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a practical foundation for harnessing the unique properties of DPPC in a laboratory setting. A thorough understanding of its basic properties is paramount to its effective application and the interpretation of experimental results.
References
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Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020-04-20). NIH. Retrieved from [Link]
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Dipalmitoylphosphatidylcholine. Wikipedia. Retrieved from [Link]
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LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. National Institute of Standards and Technology. Retrieved from [Link]
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Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. Retrieved from [Link]
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General preparation of liposomes using probe-tip sonication. (2020-04-12). Protocols.io. Retrieved from [Link]
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Dipalmitoylphosphatidylcholine – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Colfosceril Palmitate | C40H80NO8P | CID 452110. PubChem. Retrieved from [Link]
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Differential Scanning Calorimetry of Protein–Lipid Interactions. Retrieved from [Link]
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Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. (2023-10-17). NIH. Retrieved from [Link]
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Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. MDPI. Retrieved from [Link]
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Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. MDPI. Retrieved from [Link]
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Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli. (2017-10-17). PMC - NIH. Retrieved from [Link]
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Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021-05-11). NIH. Retrieved from [Link]
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